ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a hydroxy group at position 7, a methyl group at position 2, and a 4-methylpiperazine moiety linked via a methyl group at position 6. The compound also features an ethyl benzoate ester at position 3 of the chromenone ring.
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-31-25(30)17-5-7-18(8-6-17)33-23-16(2)32-24-19(22(23)29)9-10-21(28)20(24)15-27-13-11-26(3)12-14-27/h5-10,28H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGDLGZRBPLFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, a benzoate ester, and a piperazine moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate. Its molecular formula is , and it possesses a molecular weight of 478.54 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways associated with disease processes.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Recent research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Effects
The compound has also shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways, contributing to its efficacy as an antimicrobial agent.
Neuroprotective Effects
Research indicates potential neuroprotective effects of ethyl 4-(7-hydroxy...) against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to mitigate neuronal damage by reducing oxidative stress and inflammation in neuronal cells.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that ethyl 4-(7-hydroxy...) possesses unique biological activities due to its specific structural features:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Coumarin Derivatives | Antioxidant, Anticancer | Similar chromenone core |
| Piperazine Derivatives | Antidepressant, Antipsychotic | Piperazine moiety known for pharmacological properties |
| Other Chromenones | Anti-inflammatory | Varying substituents affecting potency |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of ethyl 4-(7-hydroxy...) on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial effects were assessed against Staphylococcus aureus and Candida albicans. Ethyl 4-(7-hydroxy...) displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, indicating strong antimicrobial potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a chromenone core, a 4-methylpiperazine side chain, and an ethyl benzoate ester. Key comparisons with similar compounds include:
- Chromenone Core vs. Heterocycles: Compounds like I-6473 lack the chromenone core, which is critical for π-π stacking interactions in kinase inhibitors. The chromenone moiety may enhance binding to ATP pockets in kinases compared to isoxazole-containing analogs .
- 4-Methylpiperazine vs. Other Solubilizing Groups: The 4-methylpiperazine substituent improves water solubility compared to non-polar groups (e.g., methylisoxazole in I-6473), which is advantageous for pharmacokinetics .
Physicochemical and Pharmacokinetic Comparisons
- LogP and Solubility: The 4-methylpiperazine group likely reduces LogP (increasing hydrophilicity) compared to methylisoxazole or phenethylamino substituents in I-6230 or I-6473 .
- Metabolic Stability : The ethyl benzoate may slow ester hydrolysis compared to methyl esters, prolonging half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
